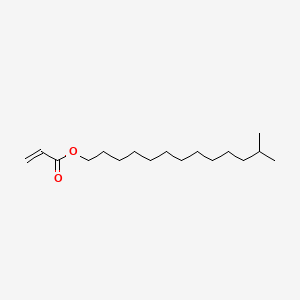
8-Cycloheptadecen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cycloheptadecen-1-one is an organic compound with the molecular formula C17H30O. It is a cyclic ketone, specifically a macrocyclic ketone, which means it contains a large ring structure with a ketone functional group. This compound is known for its distinctive musky odor and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Cycloheptadecen-1-one can be synthesized through various methods, one of which involves the ring-closing metathesis of long-chain alkenes. This reaction is typically catalyzed by ruthenium-based catalysts and is carried out under mild conditions . Another method involves the oxidation of cycloheptadecanol, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as civet musk. The compound is isolated and characterized using techniques like gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
8-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
8-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other macrocyclic compounds.
Biology: Studied for its role in pheromone signaling in animals.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the fragrance industry due to its musky odor
Mechanism of Action
The mechanism of action of 8-Cycloheptadecen-1-one involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its musky odor. The compound’s molecular structure allows it to fit into specific receptor sites, activating these receptors and initiating the olfactory response .
Comparison with Similar Compounds
8-Cycloheptadecen-1-one is similar to other macrocyclic ketones such as:
Civetone: Another musky-smelling compound used in fragrances.
Muscone: A macrocyclic ketone with a similar odor profile.
Cyclopentadecanone: A smaller macrocyclic ketone with a less intense odor .
Uniqueness
What sets this compound apart is its specific ring size and the position of the double bond, which contribute to its unique olfactory properties and make it highly valued in the fragrance industry .
Properties
CAS No. |
4598-76-9 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(8E)-cycloheptadec-8-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1,3H,2,4-16H2/b3-1+ |
InChI Key |
QSWNSWNAYLZTEC-HNQUOIGGSA-N |
Isomeric SMILES |
C1CCCCC(=O)CCCCCC/C=C/CCC1 |
Canonical SMILES |
C1CCCCC(=O)CCCCCCC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


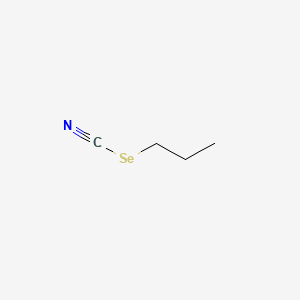

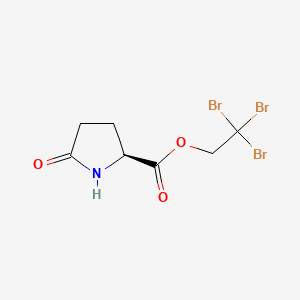
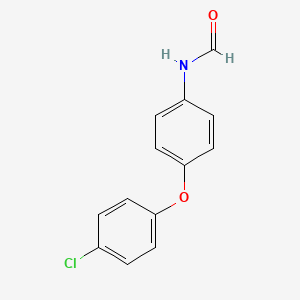
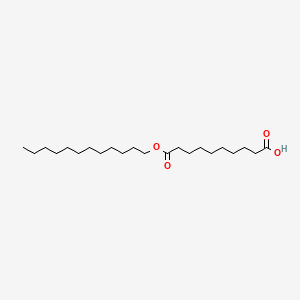
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
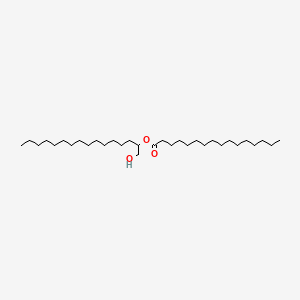
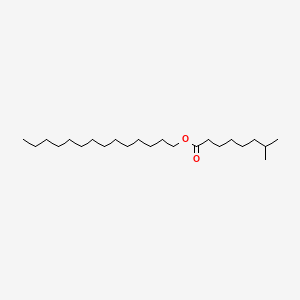
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)

